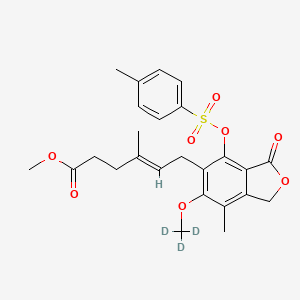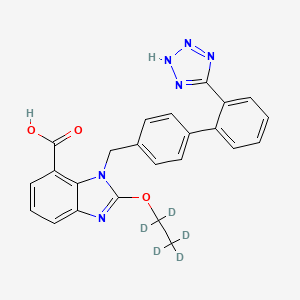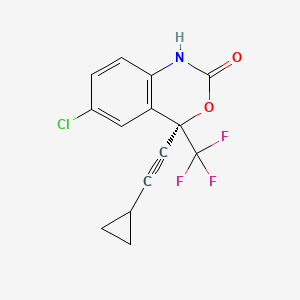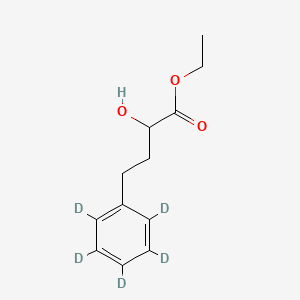
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is a deuterated compound used primarily in scientific research. It is an isotopically labeled analog of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester, where five hydrogen atoms are replaced by deuterium. This compound is valuable in various fields due to its stability and unique properties, making it an essential tool in biochemical and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 typically involves the reduction of 2-oxo-4-phenylbutyric acid using deuterated reagents. One common method is the enantioselective reduction of 2-oxo-4-phenylbutyric acid with deuterated reducing agents, such as deuterated sodium borohydride, in the presence of a chiral catalyst . This process ensures high enantioselectivity and yields the desired deuterated ester.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and environmental friendliness. For example, the use of engineered enzymes, such as d-lactate dehydrogenase mutants, in a bioreactor setup can achieve high yields and enantiomeric excess . This method is advantageous as it operates under mild conditions and reduces the need for harsh chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using deuterated reducing agents.
Oxidation: It can be oxidized to form 2-oxo-4-phenylbutyric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Deuterated sodium borohydride in the presence of a chiral catalyst.
Oxidation: Oxidizing agents such as deuterated chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid.
Oxidation: 2-oxo-4-phenylbutyric acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 primarily involves its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The compound’s deuterated nature enhances its stability and allows for precise tracking in metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester: The non-deuterated analog.
Ethyl 2-Hydroxy-4-phenylbutanoate: Another ester derivative with similar properties.
Ethyl 4-Phenyl-2-hydroxybutyrate: A structural isomer with different reactivity.
Uniqueness
2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic and kinetic studies. This makes it a valuable tool in research applications where precise tracking and stability are crucial.
Propiedades
IUPAC Name |
ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
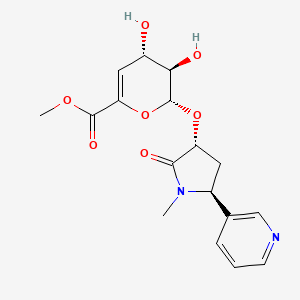

![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
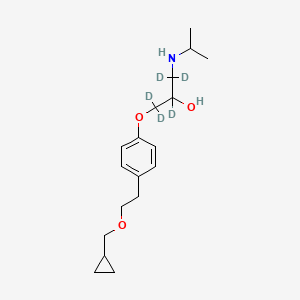
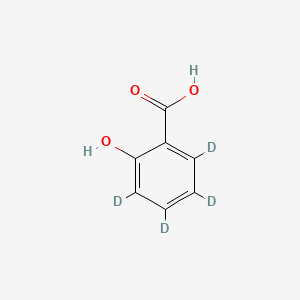
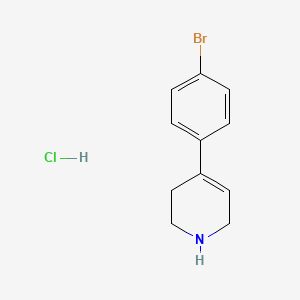
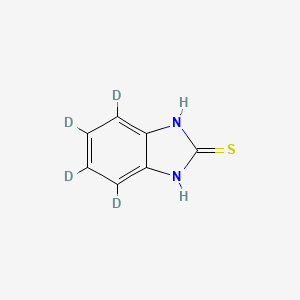

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
